1-cyclohexyl-3-(2-hydroxyethyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNZOUVMDUFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366852 | |
| Record name | N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81467-07-4 | |
| Record name | N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N,N'-Disubstituted Thiourea (B124793) Compounds
The formation of the thiourea core (N-C(S)-N) can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.
The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. beilstein-journals.org This reaction is a classic example of nucleophilic addition to a heterocumulene. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group.
The general reaction is as follows:
R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'
This method is widely applicable and has been used to synthesize a vast library of thiourea derivatives. The reaction is typically carried out in a suitable solvent, such as acetone, at room temperature or with gentle heating. nih.gov The reaction time can vary from a few minutes to several hours, and the products are often obtained in high yields and purity after simple workup procedures. researchgate.net
A variety of solvents can be employed, with the choice often dictated by the solubility of the reactants. The reaction's efficiency has allowed for its use in microwave-assisted parallel synthesis, significantly reducing reaction times from hours to minutes. researchgate.net
Below is a table showcasing examples of N,N'-disubstituted thiourea compounds synthesized via the isothiocyanate-amine condensation route, illustrating the versatility of this method.
| Isothiocyanate | Amine | Resulting Thiourea Compound |
| Furoyl isothiocyanate | Cyclohexylamine (B46788) | 1-Cyclohexyl-3-(2-furoyl)thiourea |
| Phenyl isothiocyanate | o-Phenylenediamine | N-(2-aminophenyl)-N'-phenylthiourea |
| Cyclohexyl isothiocyanate | Various amines | N-Cyclohexyl thiourea derivatives |
One notable two-step method involves the reaction of alkylamines or arylamines with phenyl chlorothionoformate in water to form a thiocarbamate intermediate. This intermediate is then reacted with another amine, also in water at reflux, to yield the unsymmetrical N,N'-disubstituted thiourea in good to excellent yields. researchgate.net The use of water as a solvent and mild reaction conditions are significant advantages of this approach. researchgate.net
Another innovative approach is a multicomponent reaction (MCR) involving an isocyanide, an amine, and elemental sulfur. researchgate.net This method offers a more sustainable process for synthesizing thiourea compounds. researchgate.net
Mechanochemical synthesis, which involves solvent-free grinding of reactants, has also emerged as an environmentally friendly "click" method for the quantitative synthesis of thioureas from isothiocyanates and amines. beilstein-journals.org This technique can produce chiral bis-thiourea organocatalysts in high yields with significantly reduced reaction times. beilstein-journals.org
Targeted Synthesis of 1-Cyclohexyl-3-(2-hydroxyethyl)thiourea
Based on the established synthetic routes, the targeted synthesis of this compound can be strategically planned. The most direct and efficient approach would be the condensation of cyclohexyl isothiocyanate with 2-aminoethanol.
The key precursors for the synthesis of this compound via the isothiocyanate-amine condensation route are:
Cyclohexyl isothiocyanate: This is a commercially available reagent. It can also be prepared from cyclohexylamine through various methods, such as reaction with thiophosgene (B130339) or carbon disulfide.
2-Aminoethanol (Ethanolamine): This is also a readily available commercial chemical.
The proposed reaction scheme is as follows:
C₆H₁₁-N=C=S + HO-CH₂-CH₂-NH₂ → C₆H₁₁-NH-C(S)-NH-CH₂-CH₂-OH
While a specific protocol for this exact reaction is not detailed in the provided search results, general principles for optimizing the synthesis of N,N'-disubstituted thioureas can be applied. Key parameters for optimization include:
Solvent: A polar aprotic solvent like acetone, acetonitrile, or tetrahydrofuran (B95107) would be suitable to dissolve both reactants.
Temperature: The reaction is expected to proceed efficiently at room temperature. Gentle heating might be applied to increase the reaction rate if necessary.
Stoichiometry: A 1:1 molar ratio of cyclohexyl isothiocyanate and 2-aminoethanol would be the starting point.
Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Reaction times for similar syntheses are reported to be in the range of minutes to a few hours. researchgate.net
Work-up: The product, being a solid, could potentially precipitate out of the reaction mixture upon completion. If not, the solvent would be removed under reduced pressure, and the resulting crude product could be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the pure this compound.
Based on similar reactions reported in the literature, the expected yield for this synthesis would be high, likely in the range of 80-95%. researchgate.net
The following table outlines the proposed reaction conditions for the synthesis of this compound.
| Parameter | Proposed Condition |
| Reactant 1 | Cyclohexyl isothiocyanate |
| Reactant 2 | 2-Aminoethanol (Ethanolamine) |
| Molar Ratio | 1:1 |
| Solvent | Acetone or Acetonitrile |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-3 hours (to be monitored by TLC) |
| Work-up Procedure | Solvent evaporation followed by recrystallization |
Mechanistic Investigations of Thiourea Formation Reactions
The formation of N,N'-disubstituted thioureas from the reaction of an isothiocyanate with an amine proceeds through a well-understood nucleophilic addition mechanism.
The key steps of the mechanism are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbon atom of the isothiocyanate group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom from the amine bears a formal positive charge, and the sulfur atom of the thiocarbonyl group carries a formal negative charge.
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen atom to the negatively charged sulfur atom. This step neutralizes the charges and leads to the formation of the stable thiourea product.
The resonance structures of the isothiocyanate group contribute to the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. The thiourea product is stabilized by resonance, with delocalization of the lone pair of electrons from the nitrogen atoms to the thiocarbonyl group. This resonance contributes to the planarity of the thiourea moiety. nih.gov
Proposed Reaction Mechanisms and Intermediates
The synthesis of this compound typically proceeds via the nucleophilic addition of 2-aminoethanol (also known as ethanolamine) to cyclohexyl isothiocyanate. This reaction is a classic example of thiourea formation from an amine and an isothiocyanate.
The proposed reaction mechanism involves the following steps:
Nucleophilic Attack: The nitrogen atom of the amino group in 2-aminoethanol, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in cyclohexyl isothiocyanate.
Formation of a Zwitterionic Intermediate: This nucleophilic attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom from the 2-aminoethanol bears a positive charge, and the sulfur atom of the thiocyanate (B1210189) group carries a negative charge.
Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged sulfur atom. This intramolecular proton transfer is a rapid process that results in the formation of the stable thiourea derivative.
Table 1: Proposed Intermediates in the Synthesis of this compound
| Step | Intermediate/Transition State | Description |
| 1 | Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electrophilic carbon of the isothiocyanate group. |
| 2 | Zwitterionic Intermediate | A short-lived species with a positive charge on the nitrogen atom and a negative charge on the sulfur atom is formed. |
| 3 | Proton Transfer | An intramolecular transfer of a proton from the nitrogen to the sulfur atom occurs, leading to the final product. |
Computational Elucidation of Reaction Pathways
While specific computational studies on the reaction pathway for this compound are not extensively documented in the available literature, computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the structures and reaction mechanisms of similar thiourea derivatives. nih.govresearchgate.net These studies provide valuable insights that can be extrapolated to understand the reaction pathway of the title compound.
Computational studies on substituted thiourea molecules often focus on optimizing the molecular geometry in the gas phase and comparing it with experimental data from X-ray crystallography. nih.gov For instance, in a study on a trisubstituted thiourea derivative, it was found that there is a close match between the experimental and gas-phase, geometry-optimized (DFT) molecular structures. nih.gov Such studies help in understanding the bond lengths, bond angles, and torsional angles within the molecule, which are crucial for determining its conformational stability and reactivity.
Furthermore, computational analyses can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are key to understanding the nucleophilic and electrophilic character of different parts of the reacting molecules and thus the feasibility of the proposed reaction mechanism.
In the context of the synthesis of this compound, computational studies could be used to:
Model the transition state of the nucleophilic attack of 2-aminoethanol on cyclohexyl isothiocyanate.
Calculate the activation energy of the reaction, providing insights into the reaction kinetics.
Determine the relative energies of the reactants, intermediates, transition states, and the final product, thereby mapping the potential energy surface of the reaction.
Investigate the role of the solvent in the reaction mechanism.
By analogy with computational studies on other thiourea derivatives, it can be inferred that the reaction between cyclohexyl isothiocyanate and 2-aminoethanol would proceed through a low-energy barrier, consistent with the typically rapid and high-yielding nature of this type of reaction.
Table 2: Application of Computational Methods to Thiourea Synthesis
| Computational Method | Application in Elucidating Reaction Pathways |
| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and products. Calculation of reaction energies and activation barriers. |
| Molecular Orbital Theory | Analysis of HOMO-LUMO energy gaps to predict reactivity. Visualization of molecular orbitals involved in the reaction. |
| Transition State Theory | Identification and characterization of transition state structures. |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopic Analysis
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques powerful tools for structural identification.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that serves as a unique molecular fingerprint. The key functional groups in 1-cyclohexyl-3-(2-hydroxyethyl)thiourea—O-H, N-H, C-H, C-N, and C=S—exhibit characteristic absorption bands.
The spectrum is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the terminal hydroxyl group; its broadness is due to hydrogen bonding. In the same region, typically around 3300 cm⁻¹, sharp to medium bands corresponding to the N-H stretching of the disubstituted thiourea (B124793) moiety are anticipated. nih.gov The aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups are expected to appear as strong, sharp peaks in the 3000-2850 cm⁻¹ range. nih.gov
The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. The N-H bending vibration is typically observed around 1615 cm⁻¹. researchgate.net The spectrum would also feature bands related to the thiourea backbone, including C-N stretching and N-C-S bending modes, often coupled, in the 1500-1300 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea group, is expected to produce a band of medium intensity in the region of 850-650 cm⁻¹. nih.govresearchgate.net
Table 1: Expected FTIR Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3500-3200 | Broad, Strong | O-H Stretch (Alcohol) |
| ~3300 | Medium, Sharp | N-H Stretch (Thiourea) |
| 3000-2850 | Strong, Sharp | C-H Stretch (Cyclohexyl & Ethyl) |
| ~1615 | Medium | N-H Bend |
| 1500-1300 | Medium-Strong | C-N Stretch / N-C-S Bend |
| ~1050 | Medium | C-O Stretch (Primary Alcohol) |
| 850-650 | Medium | C=S Stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While polar groups like C=O (not present here) and O-H are strong in FTIR, non-polar and symmetric bonds often yield strong Raman signals. For this compound, the C=S bond is expected to produce a prominent Raman signal. The symmetric C-H stretching of the cyclohexyl and ethyl methylene (B1212753) groups would also be clearly visible. This technique is particularly useful for analyzing the thioamide functionality and the carbon backbone of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR for Structural Proton Assignment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and their electronic environment (through chemical shift).
For this compound, distinct signals are expected for the protons of the N-H and O-H groups, which often appear as broad singlets that can be exchanged with D₂O. The protons on the ethyl group adjacent to the nitrogen and oxygen atoms will show characteristic splitting patterns. The two protons of the -CH₂-N group are expected to appear as a multiplet, likely a quartet or triplet depending on coupling with the adjacent N-H and -CH₂-O protons. Similarly, the -CH₂-O protons would appear as a triplet, coupling with the adjacent methylene protons. The single methine proton on the cyclohexyl ring attached to the nitrogen (-CH-N) will appear as a distinct multiplet, shifted downfield due to the deshielding effect of the nitrogen atom. The remaining ten protons of the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region.
Table 2: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~7.5-8.0 | Broad Singlet | NH -Cyclohexyl |
| ~6.0-6.5 | Broad Singlet | NH -Ethyl |
| ~4.0-4.5 | Broad Singlet | OH |
| ~3.7-3.9 | Triplet | -CH₂-OH |
| ~3.5-3.7 | Multiplet | -N-CH ₂- |
| ~3.8-4.2 | Multiplet | N-CH -(Cyclohexyl) |
| ~1.0-2.0 | Multiplet | Cyclohexyl -CH ₂- protons |
Carbon (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their hybridization and electronic environment.
The most downfield signal in the spectrum is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing around δ 180 ppm. The carbons of the hydroxyethyl (B10761427) group (-CH₂-N and -CH₂-OH) would resonate in the δ 40-70 ppm range. The methine carbon of the cyclohexyl ring attached to the nitrogen will be found around δ 50-60 ppm. The remaining five methylene carbons of the cyclohexyl ring will appear as distinct signals in the upfield region, typically between δ 20-40 ppm.
Table 3: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~180-185 | C =S (Thiourea) |
| ~60-65 | -C H₂-OH |
| ~50-60 | N-C H-(Cyclohexyl) |
| ~40-45 | -N-C H₂- |
| ~30-35 | Cyclohexyl C H₂ |
| ~25-30 | Cyclohexyl C H₂ |
| ~20-25 | Cyclohexyl C H₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
For this compound (C₉H₁₈N₂OS), the calculated molecular weight is approximately 202.12 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 202 or 203, respectively.
Single-Crystal X-ray Diffraction Studies
Crystallographic Determination of Molecular Geometry and Conformation
A redetermination of the crystal structure of 1-cyclohexyl-3-(2-furoyl)thiourea has provided high-quality crystallographic data. The compound crystallizes in the orthorhombic space group Pbca. nih.gov The thiourea group exists in a trans-cis geometry, which is stabilized by intramolecular hydrogen bonding. nih.gov This conformation results in a pseudo-S(6) planar ring. nih.gov The central thiourea fragment is nearly coplanar with the 2-furoyl group, exhibiting a small dihedral angle of 3.24 (6)°. nih.gov In contrast, the cyclohexyl group is significantly twisted with respect to the thiourea core, with a torsion angle of -84.3 (2)°. nih.gov
While the crystal structure of 1-(2-furoyl)-3-(2-hydroxyethyl)thiourea has been determined, detailed crystallographic data such as bond lengths and angles were not available in the reviewed literature. It has been noted, however, that in the absence of a hydrogen bond donor on the second nitrogen of the thiourea core, the C=O and C=S groups can adopt a "U"-shaped conformation, which contrasts with the "S"-shaped conformation observed in analogues capable of forming a strong intramolecular hydrogen bond with the carbonyl group.
Analysis of Bond Lengths and Angles within the Thiourea Moiety
The analysis of the thiourea moiety in 1-cyclohexyl-3-(2-furoyl)thiourea reveals bond lengths that are indicative of electron delocalization. The C=S bond length is typical for a double bond, while the C-N bond lengths within the thiourea core are shorter than a typical C-N single bond (approximately 1.48 Å). nih.gov This shortening of the C-N bonds suggests a degree of double bond character, arising from resonance within this part of the molecule. nih.gov
| Bond | Length (Å) |
|---|---|
| C=S | Value not specified in abstract |
| C-N (amide) | Shorter than 1.48 Å |
| C-N (thioamide) | Shorter than 1.48 Å |
Investigation of Intramolecular Interactions and Planarity
The conformation of 1-cyclohexyl-3-(2-furoyl)thiourea is significantly influenced by intramolecular hydrogen bonding. A key interaction is the hydrogen bond between the carbonyl oxygen and the cis-thioamide hydrogen, which stabilizes the trans-cis geometry of the thiourea group and results in the formation of a pseudo-S(6) planar ring. nih.gov An additional intramolecular hydrogen bond is observed between the furan (B31954) oxygen atom and the other thioamide hydrogen. nih.gov The central thiourea fragment (N1/C6/S1/N2) is nearly planar with the 2-furoyl group, as indicated by the small dihedral angle between them. nih.gov
Comparative Structural Analysis with 1-Cyclohexyl-3-(2-furoyl)thiourea and 1-(2-Furoyl)-3-(2-hydroxyethyl)thiourea Analogues
A comparative analysis highlights the influence of substituents on the molecular conformation. In 1-cyclohexyl-3-(2-furoyl)thiourea, the presence of a hydrogen on the nitrogen adjacent to the cyclohexyl group allows for the formation of a stabilizing intramolecular hydrogen bond with the furoyl oxygen, leading to a relatively planar arrangement between the thiourea and furoyl groups and a trans-cis conformation. nih.gov
For 1-(2-furoyl)-3-(2-hydroxyethyl)thiourea, the substitution pattern is different, and it has been suggested that such 3,3-disubstituted derivatives, which lack the key proton for the previously described intramolecular hydrogen bond, may adopt a "U"-shaped conformation of the C=O and C=S groups. This indicates a significant conformational difference driven by the potential for intramolecular hydrogen bonding.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H16N2O2S |
| Molecular Weight | 252.33 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2667 (5) |
| b (Å) | 10.2058 (7) |
| c (Å) | 34.239 (3) |
| Volume (ų) | 2539.3 (3) |
| Z | 8 |
| Temperature (K) | 100 |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For a compound like 1-cyclohexyl-3-(2-hydroxyethyl)thiourea, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict its three-dimensional structure.
These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. In similar thiourea (B124793) derivatives, studies have shown that the central thiourea moiety (–NH–C(S)–NH–) is often nearly planar. nih.govnih.gov DFT helps to understand the orientation of the cyclohexyl and 2-hydroxyethyl substituents relative to this plane. For instance, in a study of a related compound, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, the experimental molecular structure was found to be in close agreement with the geometry-optimized structure calculated by DFT methods. nih.govresearchgate.net Such calculations would also reveal the potential for intramolecular hydrogen bonding, a common feature in thioureas containing hydroxyl groups, which can significantly influence the molecular conformation. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and not based on published data.
| Parameter | Predicted Value |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N (Thiourea) Bond Lengths | ~1.35 - 1.40 Å |
| N-C (Cyclohexyl) Bond Length | ~1.47 Å |
| N-C (Hydroxyethyl) Bond Length | ~1.46 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| N-C-N Bond Angle | ~118° |
Computational Analysis of Conformational Isomers and Stability
The flexibility of the cyclohexyl ring and the rotatable bonds in the hydroxyethyl (B10761427) chain mean that this compound can exist in multiple conformations. Computational analysis is essential for identifying the most stable conformers and understanding the energy landscape of their interconversion.
A systematic conformational search, followed by geometry optimization and frequency calculations using DFT, would identify various local minima on the potential energy surface. The relative energies of these conformers would indicate their population at a given temperature. Key conformational features would include the chair, boat, and twist-boat forms of the cyclohexyl ring, and the orientation of the hydroxyethyl group. The stability of different conformers is often dictated by a balance of steric hindrance and stabilizing interactions like intramolecular hydrogen bonds between the hydroxyl proton and the thiocarbonyl sulfur or a nitrogen atom.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Following geometry optimization, DFT calculations can be used to predict:
Vibrational Frequencies (IR and Raman): The calculated harmonic frequencies can be scaled to match experimental infrared and Raman spectra, allowing for precise assignment of vibrational modes, such as the characteristic ν(C=S), ν(N-H), and ν(O-H) stretching frequencies.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the proposed structure and provide insight into the electronic environment of the nuclei.
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, corresponding to the absorption maxima (λ_max) in a UV-Visible spectrum. This helps to understand the electronic properties, such as the HOMO-LUMO gap.
In a review of thiourea derivatives, it was noted that a strong correlation between experimental and theoretical spectroscopic data serves to validate the molecular structure. researchgate.net
Exploration of Resonance Structures and Charge Distribution
The electronic nature of the thiourea group is characterized by significant electron delocalization. Resonance structures can be drawn to illustrate the distribution of π-electrons across the S=C–N system. This delocalization results in C-N bond lengths that are shorter than a typical single bond and a C=S bond that is longer than a typical double bond. nih.gov
Computational methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis can quantify this charge distribution. These analyses provide atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with regions of negative potential (typically around the sulfur and oxygen atoms) indicating sites susceptible to electrophilic attack, and regions of positive potential (around the N-H and O-H protons) indicating sites for nucleophilic attack.
Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound This table is illustrative and not based on published data.
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| S (Thiocarbonyl) | -0.45 |
| C (Thiocarbonyl) | +0.30 |
| N (adjacent to Cyclohexyl) | -0.35 |
| N (adjacent to Hydroxyethyl) | -0.38 |
| O (Hydroxyl) | -0.60 |
Advanced Mechanistic Studies Using Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into:
Conformational Dynamics: How the molecule transitions between different conformational states and the flexibility of its constituent parts.
Solvent Effects: The role of solvent molecules in stabilizing certain conformations through intermolecular hydrogen bonding.
Intermolecular Interactions: In a simulation of multiple molecules, MD can be used to study aggregation and the formation of intermolecular hydrogen bonding networks, which are crucial in the solid state.
Though no specific MD studies on this compound are available, research on other thiourea derivatives has used MD to corroborate the stability of interactions with biological targets. researchgate.netresearchgate.net
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Architectures
Detailed Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds play a significant role in establishing the conformation of flexible molecules like 1-cyclohexyl-3-(2-hydroxyethyl)thiourea. The presence of both N-H and O-H donor groups, along with C=S and O acceptor atoms, allows for the formation of stable, pseudo-cyclic structures.
In a closely related compound, 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, one of the hydroxyethyl (B10761427) groups is oriented towards the thioamide functional group, enabling the formation of an intramolecular N—H⋯O hydrogen bond. researchgate.net This interaction results in a stable seven-membered ring motif, commonly denoted as an S(7) loop. researchgate.net Similarly, in acylthiourea derivatives such as 1-cyclohexyl-3-(2-furoyl)thiourea, intramolecular N—H⋯O hydrogen bonds between the thioamide N-H and the carbonyl oxygen stabilize a planar trans-cis geometry in the thiourea (B124793) moiety. nih.gov
| Compound | Interaction | Ring Motif | Reference |
|---|---|---|---|
| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | N—H⋯O | S(7) | researchgate.net |
| 1-Cyclohexyl-3-(2-furoyl)thiourea | N—H⋯O | S(6) | nih.gov |
| 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea | N—H⋯O | - | doaj.org |
Elucidation of Intermolecular Hydrogen Bonding and Crystal Packing
Intermolecular hydrogen bonds are the primary driving force for the self-assembly of thiourea molecules into well-defined crystal lattices. The most common motif involves the formation of centrosymmetric dimers through pairs of N—H⋯S hydrogen bonds. nih.gov This interaction creates a characteristic eight-membered ring, described by the graph set notation R²₂(8). This dimeric synthon is a robust and frequently observed feature in the crystal structures of many N-monosubstituted and N,N'-disubstituted thioureas. doaj.org
For instance, crystal structure analyses of compounds like 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea and 3-cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea show the presence of these classic N—H⋯S bonded centrosymmetric dimers. doaj.orgnih.gov
The presence of the hydroxyl group in this compound introduces additional possibilities for intermolecular connectivity. As observed in the structure of 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, hydroxyl groups can participate in O—H⋯O and O—H⋯S hydrogen bonds. These interactions can link the primary dimeric units into more extended one-, two-, or three-dimensional networks, such as supramolecular layers. researchgate.net Therefore, it is anticipated that the crystal packing of this compound would feature a combination of N—H⋯S and O—H⋯(O/S) hydrogen bonds, leading to a complex and stable supramolecular architecture.
| Compound | Interaction | Supramolecular Motif | Reference |
|---|---|---|---|
| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | N—H⋯S | Centrosymmetric Dimer (R²₂(8)) | nih.gov |
| 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea | N—H⋯S | Centrosymmetric Dimer (R²₂(8)) | doaj.org |
| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | O—H⋯O and O—H⋯S | Supramolecular Layer | researchgate.net |
Host-Guest Chemistry and Inclusion Compound Formation
Thiourea, the parent compound, is renowned for its ability to act as a versatile host molecule, forming crystalline inclusion compounds with a wide variety of guest molecules. nih.gov This property is a cornerstone of its supramolecular chemistry.
Thiourea Tunnel Host Structures and Guest Accommodation
Thiourea molecules crystallize to form a hexagonal host lattice that contains parallel, channel-like cavities or "tunnels". These tunnels are capable of accommodating guest molecules, typically long-chain or cyclic hydrocarbons. The host structure is stabilized by a network of hydrogen bonds, while the guest molecules are held within the channels by van der Waals forces. The stability of the host lattice is often dependent on the presence of suitable guest molecules.
While specific studies on the inclusion capabilities of this compound have not been reported, its structural components suggest a potential for complex host-guest interactions. Thiourea-functionalized macromolecules, such as dendrimers, have been shown to act as effective hosts for guest molecules containing urea (B33335) units, with binding occurring through thiourea(host)-urea(guest) hydrogen bonding. nih.gov
Incommensurate Relationships in Host-Guest Systems
A fascinating aspect of thiourea inclusion chemistry is the possibility of forming incommensurate structures. In a typical crystalline solid, the atoms are arranged in a periodic lattice. In an incommensurate host-guest system, the host and guest sub-structures each have their own internal periodicity along the channel axis, but these two periodicities are not related by a simple integer ratio.
A notable example is the inclusion compound formed between thiourea and 1-tert-butyl-4-iodobenzene. rsc.orgresearchgate.net X-ray diffraction studies revealed that the periodic repeat distance of the guest molecules along the tunnel axis is incommensurate with the periodic repeat distance of the host thiourea lattice. rsc.orgresearchgate.net This was the first reported case of an incommensurate thiourea inclusion compound and highlights the structural complexity that can arise in these supramolecular systems. rsc.orgresearchgate.net
Self-Assembly Principles and Supramolecular Motifs
The self-assembly of this compound is guided by the formation of predictable and reliable supramolecular synthons, which are structural units formed by intermolecular interactions. The robust nature of the N—H⋯S hydrogen bond makes the R²₂(8) dimer the most probable and dominant synthon in the self-assembly of this molecule. nih.gov
An in-depth examination of the supramolecular chemistry of this compound reveals a landscape governed by intricate non-covalent interactions. While direct crystallographic studies on this specific compound are not extensively documented in publicly available literature, a robust understanding of its supramolecular behavior can be extrapolated from detailed analyses of closely related thiourea derivatives. These analogues, which share key functional groups such as the thiourea moiety, cyclohexyl ring, and hydroxyl groups, provide a foundational framework for predicting the intermolecular forces that dictate the solid-state architecture of this compound.
1 Role of Weak Intermolecular Interactions
The supramolecular assembly of thiourea derivatives is primarily orchestrated by a network of weak intermolecular interactions, including hydrogen bonds and other non-covalent forces. The presence of N-H and O-H groups as hydrogen bond donors, and the sulfur and oxygen atoms as acceptors, allows for the formation of strong and directional hydrogen bonds that are pivotal in the construction of higher-order structures.
Detailed crystallographic analyses of analogous compounds, such as 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, offer significant insights. In the crystal structure of this related molecule, hydroxyl-O-H···O(hydroxyl) and hydroxyl-O-H···S(thione) hydrogen bonds are instrumental in forming a supramolecular layer. researchgate.net This suggests that the hydroxyl group and the thione sulfur atom in this compound would be key players in its crystal packing. The N-H groups of the thiourea backbone are also expected to be actively involved in hydrogen bonding, likely forming N-H···S or N-H···O interactions, which are common motifs in the crystal structures of thiourea-containing compounds.
While direct evidence for S···halogen or H···halogen interactions is not available for this compound itself, these types of non-covalent interactions are recognized in the broader field of crystal engineering. In contexts where halogenated derivatives are considered, such interactions could play a significant role in modulating the supramolecular architecture. Similarly, π-π interactions, which are prevalent in aromatic thiourea derivatives, are less anticipated to be a dominant force in the aliphatic this compound, unless co-crystallized with aromatic species.
The conformational flexibility of the cyclohexyl and hydroxyethyl groups also influences the molecular packing. The interplay of these weak intermolecular forces ultimately determines the most energetically favorable three-dimensional arrangement.
2 Design of Ordered Supramolecular Architectures
The design of ordered supramolecular architectures using this compound as a building block would leverage the predictable nature of the non-covalent interactions discussed above. The strong tendency of the thiourea moiety to form robust hydrogen-bonded synthons is a cornerstone of this design strategy.
By understanding the directionality and strength of the hydrogen bonds, it is possible to envision the formation of various supramolecular motifs, such as chains, layers, or more complex three-dimensional networks. For instance, the interplay between O-H···S, N-H···S, and O-H···O hydrogen bonds could lead to the assembly of layered structures, as seen in analogous compounds. researchgate.net
The functional groups on the thiourea derivative can be systematically modified to tune the resulting supramolecular architecture. For example, the introduction of additional hydrogen bonding sites or aromatic rings could lead to different and more complex packing arrangements through the incorporation of π-π stacking or other directional interactions. The principles of crystal engineering can be applied to design co-crystals where this compound interacts with other molecules through specific and predictable non-covalent interactions, leading to novel materials with tailored properties.
The study of related compounds demonstrates that even subtle changes in molecular structure can lead to significant alterations in the supramolecular assembly. Therefore, a detailed understanding of the energetic hierarchy of the various possible intermolecular interactions is crucial for the rational design of crystalline materials based on this compound.
Data on Related Compounds
To illustrate the nature of the intermolecular interactions in similar systems, the following table presents hydrogen bond data from a study on a related thiourea derivative.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O1-H1···O2 | 0.82 | 2.05 | 2.863(2) | 171 |
| O2-H2···S1 | 0.82 | 2.53 | 3.324(2) | 163 |
Data extracted from the crystallographic study of 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, a compound with similar functional groups. researchgate.net
Coordination Chemistry of Thiourea Derivatives
Ligand Properties of 1-Cyclohexyl-3-(2-hydroxyethyl)thiourea
The coordination capabilities of a thiourea (B124793) derivative are fundamentally dictated by the nature and location of its donor atoms and its conformational flexibility, which together determine its denticity and preferred coordination modes.
Versatility of Donor Atoms (Nitrogen, Sulfur, Oxygen)
This compound possesses three types of potential donor atoms: sulfur, nitrogen, and oxygen. The thiocarbonyl group (C=S) is the most prominent feature, with the soft sulfur atom being the primary site for coordination to many metal ions, particularly transition metals. mdpi.commdpi.com The thiourea backbone also contains two nitrogen atoms which can participate in bonding. mdpi.com The presence of the 2-hydroxyethyl substituent introduces a hydroxyl group (-OH), adding a hard oxygen donor atom to the ligand's framework. researchgate.net This combination of a soft sulfur donor with hard nitrogen and oxygen donors makes this compound a versatile ligand capable of coordinating to a wide range of metal centers with varying degrees of hardness and softness. researchgate.net
The coordination behavior is highly dependent on the reaction conditions and the nature of the metal ion. In neutral or acidic media, coordination typically occurs through the neutral sulfur atom. mdpi.com In the presence of a base, deprotonation of a nitrogen atom can occur, leading to the formation of an anionic ligand that can coordinate through both sulfur and nitrogen. mdpi.com
Chelation Possibilities and Coordination Modes
The arrangement of donor atoms in this compound allows for several coordination modes. It can function as a monodentate ligand, typically binding through the sulfur atom. mdpi.com However, the presence of the nitrogen and hydroxyl-oxygen atoms opens up possibilities for chelation, leading to more stable metal complexes.
Common chelation modes for substituted thioureas include:
N,S-Bidentate Coordination: This is a frequently observed mode where the ligand forms a chelate ring by coordinating through one of the nitrogen atoms and the sulfur atom. mdpi.com This mode is often facilitated by the deprotonation of the nitrogen atom.
O,S-Bidentate Coordination: The presence of the hydroxyl group on the ethyl substituent allows for the potential formation of a chelate ring involving the oxygen and sulfur atoms. This would result in a six-membered ring, which is generally stable.
N,O-Bidentate Coordination: While less common for thioureas, the possibility of coordination involving a nitrogen atom and the hydroxyl oxygen exists, particularly with metal ions that have a higher affinity for hard donors.
Studies on the closely related ligand, 1-allyl-3-(2-hydroxyethyl)thiourea, have shown its ability to act as a bidentate ligand in palladium(II) and platinum(II) complexes, forming six-membered chelate metallocycles. researchgate.net This suggests that this compound is also likely to exhibit similar bidentate coordination behavior, utilizing its sulfur and either nitrogen or oxygen atoms to form stable chelate structures with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is typically straightforward, and their characterization relies on a combination of spectroscopic and analytical techniques to elucidate the coordination geometry and bonding.
Complexation with Transition Metal Ions
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants often dictates the final structure of the complex. For instance, reacting two equivalents of a thiourea ligand with one equivalent of a bivalent metal ion can lead to the formation of complexes with the general formula [M(L)₂X₂], where L is the thiourea ligand and X is an anion like a halide. nih.gov
The synthesis is typically carried out by mixing solutions of the ligand and the metal salt, often with gentle heating to facilitate the reaction. The resulting metal complex may precipitate from the solution upon formation or can be isolated by evaporation of the solvent. The choice of solvent can influence the outcome of the reaction, with common solvents including ethanol (B145695), methanol, and acetonitrile. nih.govksu.edu.tr
Structural Analysis of Formed Coordination Compounds
The structures of the resulting coordination compounds are typically elucidated using a variety of analytical methods:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. The C=S stretching vibration, typically observed in the free ligand, often shifts to a lower frequency upon coordination to a metal ion, indicating the involvement of the sulfur atom in bonding. mdpi.com Conversely, the C-N stretching frequency may shift to a higher wavenumber, suggesting an increase in the double bond character of the C-N bond upon complexation. mdpi.com Changes in the N-H and O-H stretching frequencies can also provide evidence of their involvement in coordination or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing these complexes in solution. The chemical shift of the N-H protons is particularly sensitive to the coordination environment and can shift downfield upon complexation. nih.gov The ¹³C NMR signal for the C=S carbon is also a key indicator of coordination; a significant shift in this signal upon complexation confirms the involvement of the sulfur atom in the metal-ligand bond. nih.gov
The table below summarizes typical spectroscopic data for a related thiourea ligand and its metal complex, illustrating the expected changes upon coordination.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Free Thiourea Ligand | N-H: ~6.42 | C=S: ~181.9 | ν(N-H): ~3176, ν(C=S): ~1211 |
| Palladium(II) Complex | N-H: Shift to lower field | C=S: ~176.4 | ν(N-H): Shifted, ν(C=S): Shift to lower frequency |
| Data derived from studies on 1,3-bis(2,6-diethylphenyl)thiourea and N-Phenylmorpholine-4-carbothioamide. mdpi.comnih.gov |
Influence of Ligand Structure on Coordination Strength
The specific substituents on the thiourea nitrogen atoms play a crucial role in modulating the electronic properties of the donor atoms and introducing steric constraints, which in turn affect the coordination strength and the stability of the resulting metal complexes. researchgate.net
In this compound, the cyclohexyl group is a bulky, electron-donating alkyl group. Its steric bulk can influence the coordination geometry around the metal center, potentially favoring the formation of complexes with lower coordination numbers or specific stereochemistries. The electron-donating nature of the cyclohexyl group increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom, which can enhance the ligand's donor strength and lead to the formation of more stable metal complexes.
The 2-hydroxyethyl group also contributes to the ligand's properties. The presence of the hydroxyl group provides an additional potential coordination site, enabling chelation which significantly enhances the thermodynamic stability of the resulting complexes (the chelate effect). Furthermore, the hydroxyl group can participate in intramolecular or intermolecular hydrogen bonding, which can stabilize the conformation of the ligand or influence the crystal packing of the metal complexes. researchgate.netnih.gov The flexibility of the ethyl chain allows the hydroxyl group to position itself favorably for coordination or hydrogen bonding.
Advanced Research Applications and Methodologies
Organocatalysis Research
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Thiourea (B124793) derivatives have emerged as a privileged class of organocatalysts, valued for their ability to activate substrates through hydrogen bonding.
Thiourea derivatives are recognized as effective hydrogen bond donor catalysts. scispace.com The two N-H protons of the thiourea moiety can form strong, directional hydrogen bonds with Lewis basic sites on a substrate, such as carbonyl oxygens or imine nitrogens. This interaction activates the substrate towards nucleophilic attack.
While traditionally viewed as hydrogen-bond donors, extensive computational and experimental studies have provided evidence that thiourea derivatives can also function as effective Brønsted acid organocatalysts. scispace.comresearchgate.netnih.gov In this role, the thiourea molecule donates a proton to a substrate, forming a cationic intermediate that is highly reactive. This mode of action is particularly relevant in reactions like the tetrahydropyranylation of alcohols. scispace.com The acidity of the N-H protons, which is crucial for this catalytic activity, is enhanced by electron-withdrawing groups attached to the thiourea core. Although research has been conducted on various N-cyclohexyl thiourea derivatives for organocatalysis, specific studies detailing the application of 1-cyclohexyl-3-(2-hydroxyethyl)thiourea as a Brønsted acid organocatalyst are not prominent in the current scientific literature. researchgate.net
The mechanism by which thiourea catalysts operate has been a subject of detailed investigation, leading to two primary models. scispace.com
Hydrogen Bonding (HB) Mechanism: This is the most commonly accepted view, where the catalyst's activity is attributed to its ability to form a double hydrogen bond with a substrate. This pre-organizes the transition state and stabilizes developing negative charges, thereby lowering the activation energy of the reaction. scispace.com
Brønsted Acid (BA) Mechanism: An alternative mechanism proposes that the thiourea acts as a true Brønsted acid, protonating the substrate to form a reactive intermediate, such as an oxacarbenium ion. scispace.comnih.gov Subsequent reaction with a nucleophile and deprotonation regenerates the catalyst. scispace.com
Computational studies often indicate a clear preference for the transition states associated with the BA mechanism. scispace.comresearchgate.net Experimental evidence, such as reactions with deuterated alcohols, further supports the Brønsted acid pathway in certain transformations. scispace.comresearchgate.net In some cases, a thiourea can act as a bifunctional catalyst, using its hydrogen-bonding capabilities to activate one reactant and its basic sulfur atom to activate another. acs.org
Table 1: Comparison of Mechanistic Models in Thiourea Organocatalysis
| Feature | Hydrogen Bonding (HB) Mechanism | Brønsted Acid (BA) Mechanism |
| Primary Role of Catalyst | Double hydrogen-bond donor | Proton (H+) donor |
| Substrate Activation | Polarization of bonds and stabilization of anionic character in the transition state. scispace.com | Protonation of the substrate to form a cationic intermediate. scispace.comnih.gov |
| Key Interaction | N-H•••X (where X is a heteroatom like O or N) | Complete proton transfer from N-H to the substrate. scispace.com |
| Supporting Evidence | Widely accepted concept for many reactions; explains substrate pre-organization. | Computational analysis favoring BA transition states; experiments with deuterated reagents. scispace.comresearchgate.net |
Materials Science Research
The unique structural features of thiourea derivatives, particularly their capacity for strong and specific hydrogen bonding, make them attractive building blocks for supramolecular chemistry and materials science.
Thiourea-based organocatalysts are utilized in the synthesis of polymers. For instance, they have been employed as efficient catalysts for the ring-opening of cyclic carbonates with amines to produce non-isocyanate polyurethanes (NIPUs), offering a more sustainable approach to polyurethane synthesis. researchgate.net The ability of the thiourea group to form robust hydrogen bonds can also be exploited by incorporating the moiety directly into polymer chains. This can influence the material's bulk properties, such as thermal stability, mechanical strength, and self-healing capabilities, by creating reversible cross-links. However, specific research on the integration of this compound into polymeric or composite materials has not been found.
Organogelators: Certain thiourea derivatives function as low-molecular-mass organogelators (LMOGs). These molecules can self-assemble in organic solvents through a network of intermolecular hydrogen bonds, primarily between the N-H protons and the thione (C=S) sulfur atom. This three-dimensional network immobilizes the solvent, resulting in the formation of a gel. The presence of both a hydrogen-bond donating group (N-H) and an accepting group (C=S and the hydroxyethyl (B10761427) -OH group) in this compound suggests its potential as an organogelator, though specific studies are not available.
Nanocrystal Precursors: Substituted thioureas serve as highly tunable precursors for the synthesis of colloidal metal sulfide (B99878) nanocrystals. They act as a source of sulfur, and by modifying the organic substituents on the thiourea, researchers can control the precursor's decomposition kinetics. This tunable reactivity allows for precise control over the nucleation and growth phases of nanocrystal formation, enabling the synthesis of nanocrystals with a desired size and narrow size distribution. While this is a significant application for the thiourea class of compounds, the use of this compound as a nanocrystal precursor is not specifically documented in the reviewed literature.
Chemosensing Principles and Design for Academic Study
The design of chemosensors for the selective detection of ions and neutral molecules is a major field of analytical and supramolecular chemistry. Thiourea derivatives are versatile platforms for creating such sensors due to their distinct binding capabilities.
The fundamental design principle involves covalently linking the thiourea binding unit to a signaling unit, which is typically a chromophore or a fluorophore. The binding event between the thiourea and the target analyte causes a change in the electronic properties of the signaling unit, leading to a measurable change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
The thiourea moiety can bind to analytes in two primary ways:
Anion Recognition: The acidic N-H protons act as hydrogen-bond donors, forming strong complexes with anions like fluoride (B91410), chloride, or acetate (B1210297).
Cation Recognition: The nucleophilic sulfur atom can act as a binding site for soft metal cations, such as mercury(II), copper(II), or silver(I).
The presence of the hydroxyethyl group in this compound could potentially participate in analyte binding, possibly enhancing selectivity or affinity. A study on various cyclohexyl thiourea derivatives demonstrated their potential as sensing probes for mercury. nih.gov However, academic studies specifically designing or applying this compound as a chemosensor were not identified.
Table 2: Design Principles of Thiourea-Based Chemosensors
| Component | Function | Mechanism of Action | Target Analytes |
| Thiourea Moiety (Binding Site) | Recognizes and binds the target analyte. | N-H protons form hydrogen bonds; Sulfur atom coordinates with metal ions. | Anions (e.g., F⁻, Cl⁻, AcO⁻), Cations (e.g., Hg²⁺, Cu²⁺) |
| Signaling Unit (e.g., Chromophore) | Reports the binding event via an optical signal. | Binding alters the electronic structure, causing a shift in absorption or emission spectra. | N/A |
| Substituents (e.g., Cyclohexyl, Hydroxyethyl) | Modulate solubility, binding affinity, and selectivity. | Steric and electronic effects fine-tune the binding pocket and sensor properties. | N/A |
Mechanisms of Ligand-Ion Interaction Leading to Spectroscopic Changes
The interaction between a thiourea-based receptor like this compound and an ion triggers a cascade of molecular events that can be observed through various spectroscopic techniques. The specific mechanism dictates the nature of the resulting spectroscopic change.
Anion Interaction Mechanisms:
Hydrogen Bonding: The most common interaction mechanism involves the formation of hydrogen bonds between the thiourea N-H protons and the anion. nih.gov This interaction is detectable using ¹H NMR spectroscopy, where the signals corresponding to the N-H protons typically experience a significant downfield shift upon addition of the anion, indicating their involvement in the hydrogen bond. nih.govbohrium.com This binding event can perturb the electronic environment of an attached chromophore, leading to shifts in the UV-visible absorption spectrum. nih.gov
Deprotonation: In the presence of highly basic anions, such as fluoride (F⁻), acetate (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), a proton transfer can occur from the acidic N-H group to the anion. nih.gov This deprotonation results in the formation of a thioureate anion, which has a substantially different electronic structure from the neutral receptor. This change often leads to a dramatic color change, easily observable by the naked eye, and significant shifts in the UV-vis absorption spectrum. nih.govnih.gov The formation of the new, highly conjugated system after deprotonation is responsible for this colorimetric response.
Cation Interaction Mechanisms:
The primary mechanism for cation binding is coordination . Metal ions, acting as Lewis acids, coordinate with the Lewis basic sites of the receptor—primarily the sulfur atom of the thiocarbonyl group and, in the case of this compound, the oxygen of the hydroxyl group and the nitrogen atoms. rsc.orgresearchgate.net This coordination can restrict the conformational freedom of the receptor and alter its electronic properties.
Spectroscopic Consequences of Ion Binding:
The binding of an ion to a thiourea receptor, which is often part of a larger chemosensor molecule, can induce changes in its spectroscopic properties through several photophysical processes:
Intramolecular Charge Transfer (ICT): Ion binding can enhance or alter an existing ICT pathway within the sensor molecule. For example, anion binding can increase the electron-donating ability of the deprotonated thiourea moiety, leading to a red-shift (bathochromic shift) in the absorption or emission spectrum. researchgate.net
Photoinduced Electron Transfer (PET): In many fluorescent sensors, a PET process from a donor unit to the fluorophore quenches the fluorescence in the free receptor. Cation binding to the donor unit inhibits this PET process, "turning on" the fluorescence and leading to a significant enhancement in emission intensity. rsc.org
Colorimetric Changes: As mentioned, deprotonation by basic anions is a powerful mechanism for generating a colorimetric response. nih.gov The appearance of a new, low-energy absorption band in the visible region of the spectrum is a clear indicator of this interaction. nih.gov
These mechanisms allow for the rational design of sensors where the presence of a specific ion is translated into a clear and measurable optical or electronic signal.
Table 2: Ion Interaction Mechanisms and Spectroscopic Responses
| Ion Type | Interaction Mechanism | Primary Spectroscopic Technique | Observable Change | Reference |
|---|---|---|---|---|
| Anion | Hydrogen Bonding | ¹H NMR, UV-Vis | Downfield shift of N-H protons; small shifts in absorption bands. | nih.govbohrium.com |
| Anion (basic) | Deprotonation | UV-Vis, Naked-eye | Large shift in absorption bands; distinct color change. | nih.gov |
| Cation | Coordination | Fluorescence, UV-Vis | Fluorescence enhancement ("turn-on"); shifts in absorption bands. | rsc.orgresearchgate.net |
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic addition between cyclohexylamine and 2-hydroxyethyl isothiocyanate. Key steps include:
- Reaction Solvents: Use polar aprotic solvents (e.g., dichloromethane or ethanol) under reflux (~70–80°C) to enhance reactivity .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
- Optimization: Adjust stoichiometry (1:1 molar ratio of amine to isothiocyanate) and employ inert atmospheres (N₂/Ar) to minimize oxidation side-products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity: Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Test inhibition of urease or acetylcholinesterase via spectrophotometric methods (e.g., indophenol method for urease) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How does the hydroxyethyl substituent influence the compound’s hydrogen-bonding interactions in crystal structures?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to identify intramolecular H-bonds (e.g., O–H⋯S or N–H⋯O). For example, the hydroxyethyl group may form S(7) hydrogen-bonded rings, stabilizing planar thiourea cores .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H⋯O/S contacts contribute >20% to crystal packing) .
- DFT Calculations: Compare experimental geometries with gas-phase optimized structures to assess conformational flexibility .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize Assays: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- SAR Analysis: Compare substituent effects; e.g., replacing hydroxyethyl with bulkier groups (tert-butyl) may alter membrane permeability .
- Meta-analysis: Pool data from multiple studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., urease PDB: 4H9M). The thiourea group may coordinate Ni²⁺ ions in the active site .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key interactions include π-π stacking with aromatic residues .
- QSAR Models: Develop models correlating substituent hydrophobicity (logP) with antimicrobial potency .
Data Presentation and Analysis
Q. How should researchers analyze NMR data to distinguish between thiourea tautomers?
Methodological Answer:
Q. What statistical methods validate reproducibility in synthesis yields?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., 3²) to assess solvent, temperature, and catalyst effects on yield .
- t-Tests/ANOVA: Compare yields across ≥3 independent batches (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
